4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C14H9F6N . This compound is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, which is further substituted with an amine group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Halogenation: The starting material, 3,3’,4,4’-tetramethylbiphenyl, undergoes halogenation using a halogenating agent to form an intermediate compound.
Substitution Reaction: The intermediate compound is then subjected to a substitution reaction with trifluoroacetate to introduce the trifluoromethyl groups, resulting in 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl.
Oxidation: The tetramethyl biphenyl derivative is oxidized to form 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetracarboxylic acid biphenyl.
Dehydration: Finally, the tetracarboxylic acid biphenyl is dehydrated to yield 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions ensures the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted biphenyl derivatives .
Scientific Research Applications
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is investigated for potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to wear
Mechanism of Action
The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes and functions
Comparison with Similar Compounds
- 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-ylamine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- 1,4-Bis(trifluoromethyl)benzene
Comparison: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the trifluoromethyl groups and the amine functionality. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its similar counterparts .
Properties
IUPAC Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-8(2-4-9)11-7-10(14(18,19)20)5-6-12(11)21/h1-7H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJYRXLIHYUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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